2,3-dihydroxybenzoyl Chloride
Overview
Description
2,3-Dihydroxybenzoyl chloride is an organic compound with the molecular formula C7H5ClO3. It is a derivative of benzoic acid, where the benzene ring is substituted with two hydroxyl groups at the 2 and 3 positions and a chloride group at the benzoyl position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dihydroxybenzoyl chloride can be synthesized through the chlorination of 2,3-dihydroxybenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is carried out under reflux conditions, where the 2,3-dihydroxybenzoic acid is dissolved in an appropriate solvent such as dichloromethane or chloroform, and the chlorinating agent is added slowly. The reaction mixture is then heated to promote the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and temperature control is common in industrial production to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxybenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form dihydroxybenzyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Amides, esters, and thioesters.
Oxidation Reactions: Quinones and other oxidized derivatives.
Reduction Reactions: Dihydroxybenzyl derivatives.
Scientific Research Applications
2,3-Dihydroxybenzoyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It is used in the development of drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3-dihydroxybenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloride group is highly reactive and can be easily substituted by nucleophiles, leading to the formation of various derivatives. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Molecular Targets and Pathways
The molecular targets of this compound and its derivatives include enzymes, receptors, and other biomolecules. The compound can inhibit or activate specific enzymes, modulate receptor activity, and interact with other cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxybenzoyl chloride: Similar structure but with hydroxyl groups at the 2 and 4 positions.
2,5-Dihydroxybenzoyl chloride: Hydroxyl groups at the 2 and 5 positions.
3,4-Dihydroxybenzoyl chloride: Hydroxyl groups at the 3 and 4 positions.
Uniqueness
2,3-Dihydroxybenzoyl chloride is unique due to the specific positioning of the hydroxyl groups at the 2 and 3 positions, which influences its reactivity and interactions with other molecules. This unique structure allows for the formation of specific derivatives and interactions that are not possible with other isomers.
Properties
IUPAC Name |
2,3-dihydroxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c8-7(11)4-2-1-3-5(9)6(4)10/h1-3,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPHBHAREGILHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473056 | |
Record name | BENZOYL CHLORIDE, 2,3-DIHYDROXY- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66168-85-2 | |
Record name | BENZOYL CHLORIDE, 2,3-DIHYDROXY- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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